molecular formula C3H2Cl2N2S B1587056 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole CAS No. 88127-85-9

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

Cat. No.: B1587056
CAS No.: 88127-85-9
M. Wt: 169.03 g/mol
InChI Key: DADXWROZAWLOFB-UHFFFAOYSA-N
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Description

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of two chlorine atoms, one attached to the fourth carbon and the other to the fifth carbon in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole typically involves the chlorination of 4-methyl-1,2,3-thiadiazole. One common method includes the reaction of 4-methyl-1,2,3-thiadiazole with chlorine gas in the presence of a suitable solvent such as carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced chlorination techniques and catalysts can enhance the efficiency of the reaction. Additionally, the implementation of automated systems for monitoring and controlling reaction parameters can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of thiadiazole derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted thiadiazoles with functional groups such as amines, ethers, or thioethers.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced thiadiazole derivatives with different functional groups.

Scientific Research Applications

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for the development of novel therapeutic agents.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with various substrates.

    Agricultural Chemistry: The compound is explored for its potential as a pesticide or herbicide, given its ability to interact with biological systems.

    Analytical Chemistry: It serves as a reagent in various analytical techniques, including chromatography and spectroscopy, for the detection and quantification of different analytes.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, resulting in the inhibition of enzyme activity and DNA replication. The presence of chlorine atoms enhances its reactivity, allowing it to target specific molecular pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1,2,3-thiadiazole
  • 5-Bromo-4-(chloromethyl)-1,2,3-thiadiazole
  • 4-Methyl-1,2,3-thiadiazole

Uniqueness

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity and potential applications. Compared to similar compounds, it exhibits higher stability and selectivity in various chemical reactions. Its ability to form stable derivatives with diverse functional groups makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

5-chloro-4-(chloromethyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)8-7-6-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADXWROZAWLOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SN=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383920
Record name 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88127-85-9
Record name 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88127-85-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole
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5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

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